molecular formula C5H10N2O3 B7767275 Glycyl-dl-alanine CAS No. 2325-50-0

Glycyl-dl-alanine

Cat. No.: B7767275
CAS No.: 2325-50-0
M. Wt: 146.14 g/mol
InChI Key: VPZXBVLAVMBEQI-UHFFFAOYSA-N
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Description

Glycyl-DL-alanine (CAS: 926-77-2) is a dipeptide composed of glycine and racemic DL-alanine. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.14 g/mol . The IUPAC name is 2-(2-aminoacetamido)propanoic acid, and its structure features a glycine residue linked via an amide bond to the α-amino group of DL-alanine. The compound exists as a white crystalline powder with a melting point of 235°C and is soluble in water and polar solvents .

This compound is used in biochemical studies to investigate peptide stability, enzymatic hydrolysis, and thermodynamic properties. It serves as a model substrate for proteases and peptidases due to its simple structure and stereochemical variability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXBVLAVMBEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919063
Record name N-(2-Amino-1-hydroxyethylidene)alanine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926-77-2, 691-81-6, 3695-73-6, 2325-50-0
Record name Glycylalanine
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Record name N-Glycylalanine
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Record name N-glycyl-DL-alanine
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Record name Glycyl-DL-alanine
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Record name GLYCYLALANINE, DL-
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Preparation Methods

Formation of N-Trityl-dl-Alanine Ethyl Ester

The synthesis begins with the preparation of N-trityl-dl-alanine ethyl ester. dl-Alanine ethyl ester hydrochloride is reacted with triphenylmethyl chloride (trityl chloride) in chloroform containing triethylamine at 0°C. The trityl group selectively protects the amino group, yielding an oily intermediate. Crystallization from a benzene-petroleum ether (1:5) mixture produces pure N-trityl-dl-alanine ethyl ester (m.p. 112–113°C).

Condensation with Glycine Ethyl Ester

The protected dl-alanine derivative is then converted to a mixed anhydride by reacting with ethyl chloroformate in chloroform at -10°C. This reactive intermediate is subsequently condensed with glycine ethyl ester, facilitated by triethylamine. The reaction proceeds at room temperature for 1.5 hours, yielding N-trityl-dl-alanyl-glycine ethyl ester as a crystalline solid (68% yield, m.p. 172–173°C).

Deprotection and Hydrolysis

The final step involves sequential deprotection:

  • Saponification : The ethyl ester group is removed by refluxing with methanolic potassium hydroxide, producing N-trityl-dl-alanyl-glycine.

  • Trityl Group Removal : Heating the N-trityl peptide with 50% aqueous acetic acid for 2 minutes cleaves the trityl group, releasing this compound. The crude product is purified via recrystallization from aqueous sodium hydroxide (yield: 80%).

Table 1: Key Reaction Parameters for Mixed Anhydride Synthesis

StepReagents/ConditionsYieldPhysical Properties
Trityl ProtectionTrityl chloride, CHCl₃, 0°C68%m.p. 112–113°C (crystalline)
Mixed Anhydride FormationEthyl chloroformate, -10°COily intermediate
CondensationGlycine ethyl ester, room temperature68%m.p. 172–173°C
Deprotection50% acetic acid, reflux80%m.p. ~280°C (after purification)

Alternative Synthetic Strategies

Enzymatic Peptide Bond Formation

While chemical synthesis dominates industrial production, enzymatic methods using proteases (e.g., thermolysin) have been explored for dipeptide synthesis. These methods avoid racemization and harsh conditions but face scalability challenges. No specific studies on this compound were identified in the reviewed literature, though analogous systems suggest potential applicability.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, though typically used for longer peptides, could theoretically assemble this compound using Fmoc- or Boc-protected amino acids. However, the simplicity of the dipeptide renders SPPS economically unfeasible compared to solution-phase methods.

Crystallization and Purification Techniques

Solvent Systems for Recrystallization

The patent literature emphasizes the use of benzene-petroleum ether (1:5) for crystallizing N-trityl intermediates, while aqueous sodium hydroxide-acetic acid systems purify the final dipeptide. These solvents exploit differential solubility: the trityl group confers chloroform solubility, whereas this compound is water-insoluble.

Polymorph Control

Recent studies on glycyl-L-alanine hydroiodide highlight the role of slow evaporation in polar solvent systems (e.g., HI/water) to obtain single crystals. While this method targets a salt form, it underscores the importance of solvent choice and evaporation rate in achieving high-purity products.

Industrial-Scale Production Considerations

Cost-Efficiency of Protecting Groups

The trityl group, while effective, introduces significant material costs due to its molecular weight (260.33 g/mol). Alternatives like Boc (tert-butoxycarbonyl) may reduce expenses but require acidic deprotection (e.g., trifluoroacetic acid), complicating waste management.

Byproduct Management

Side products from trityl cleavage (triphenylmethanol) and ester hydrolysis (ethanol) necessitate solvent recovery systems. The patent reports magnesium sulfate drying and petroleum ether washes as effective for intermediate purification.

Analytical Characterization

Melting Point and Solubility

This compound exhibits a high melting point (~280°C), consistent with its zwitterionic structure. It is sparingly soluble in polar aprotic solvents (e.g., DMSO) and insoluble in water, necessitating alkaline conditions for dissolution.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide I band) confirms peptide bond formation.

  • X-Ray Diffraction : Crystallographic data for related compounds (e.g., glycyl-L-alanine hydroiodide) reveal monoclinic systems with polar space groups, informing purity assessments .

Chemical Reactions Analysis

Types of Reactions

Glycyl-dl-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-compounds, while reduction can yield amino alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that Glycyl-dl-alanine and its derivatives may possess anticancer properties. For instance, modifications of amino acids in natural products have been shown to enhance their solubility and bioavailability, potentially leading to improved anticancer activity against various cell lines. One study synthesized amino acid derivatives that exhibited significantly higher tumor inhibition rates compared to their parent compounds, suggesting that this compound derivatives could be explored for similar enhancements in anticancer efficacy .

Drug Delivery Systems
this compound can serve as a building block for drug delivery systems. Its structural properties allow it to form stable complexes with various drugs, enhancing their solubility and stability. This dipeptide's ability to interact with biological membranes also makes it a candidate for developing targeted drug delivery mechanisms, particularly in the treatment of cancer and other diseases where localized drug action is beneficial .

Structural Biology

Peptide Synthesis
this compound is commonly used in peptide synthesis due to its relatively simple structure and ability to form stable peptide bonds. It serves as a model compound for studying peptide folding and stability. The dipeptide's flexibility allows researchers to explore conformational changes that occur during protein folding, which is crucial for understanding protein function and misfolding diseases .

Polymorphism Studies
Recent studies on the polymorphic forms of this compound have revealed its thermal properties and potential applications in materials science. For example, a new polymorph of glycyl-L-alanine hydroiodide demonstrated interesting pyroelectric properties, making it suitable for applications in sensors and actuators . The ability to manipulate the crystallization process can lead to materials with tailored properties for specific applications.

Materials Science

Ferroelectric Materials
The discovery of ferroelectric properties in glycyl-L-alanine polymorphs opens avenues for developing advanced materials for electronic applications. The pyroelectric coefficient observed in these materials suggests potential uses in energy harvesting devices and sensors . The ability to control the crystal structure through synthesis conditions can lead to materials with enhanced performance characteristics.

Nanotechnology Applications
this compound can be utilized in nanotechnology for creating nanoscale materials with specific functionalities. Its biocompatibility makes it an attractive candidate for biomedical applications, including drug delivery systems and scaffolding for tissue engineering . The integration of this dipeptide into nanostructured materials can enhance their biological interactions and therapeutic efficacy.

Case Studies

Study Focus Findings
Lo et al. (2008)Anticancer activityThis compound derivatives showed enhanced tumor inhibition rates compared to parent compounds .
Zhang et al. (2018)PolymorphismNew polymorphs exhibited unique thermal and pyroelectric properties suitable for electronic applications .
Cai et al. (2016)Drug deliveryDerivatives improved solubility and bioavailability of natural products with anticancer potential .

Mechanism of Action

The mechanism of action of glycyl-dl-alanine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for proteases, which catalyze the hydrolysis of the peptide bond, leading to the release of glycine and dl-alanine. This process is crucial for various metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Glycyl-DL-alanine with structurally related dipeptides:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stereochemistry Key Structural Features
This compound C₅H₁₀N₂O₃ 146.14 235 Racemic (DL) Amide bond between glycine and DL-alanine
Glycyl-L-alanine C₅H₁₀N₂O₃ 146.14 235–237 L-configuration Chiral center in alanine (S-configuration)
DL-Alanyl-glycine C₅H₁₀N₂O₃ 146.14 220–222 Racemic (DL) Amide bond between DL-alanine and glycine
Chloroacetyl-DL-alanine C₅H₉ClN₂O₃ 180.59 198–200 Racemic (DL) Chloroacetyl group replaces glycine residue
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 160.17 270–272 L,L-configuration Homodipeptide with two L-alanine residues

Key Observations :

  • Stereochemical Impact : Glycyl-L-alanine and this compound share identical molecular formulas but differ in stereochemistry. Enzymes like peptidases exhibit specificity; for example, glycyl-L-alanine is hydrolyzed faster by L-specific proteases .
  • Substituent Effects : Chloroacetyl-DL-alanine (180.59 g/mol) has a higher molecular weight due to the chloroacetyl group, which reduces its susceptibility to enzymatic hydrolysis compared to this compound .
Enzymatic Hydrolysis Kinetics

Studies on enzymatic hydrolysis reveal significant differences in reactivity:

  • pH Sensitivity : this compound shows optimal hydrolysis at pH 7.5–8.0 by pancreatic peptidases, while chloroacetyl-DL-alanine requires higher pH (>9.0) for hydrolysis due to steric hindrance from the chloroacetyl group .
  • Hydrolysis Rates :
    • This compound: 0.45 µmol/min/mg enzyme at pH 8.0 .
    • Chloroacetyl-DL-alanine: 0.12 µmol/min/mg enzyme at pH 9.0 .
Thermodynamic Stability

The enthalpy of formation (ΔfH°) for this compound is calculated as −781.5 ± 12.2 kJ/mol , derived from group additivity methods. In contrast, DL-alanyl-glycine has an experimental ΔfH° of −776.9 ± 0.8 kJ/mol , indicating slightly higher stability due to differences in bond energies .

Acidic Dissociation Constants

This compound has two pKa values:

  • Carboxylic acid group : ~2.3
  • Amino group: ~9.1

Comparatively, L-alanyl-L-alanine exhibits similar pKa values (2.5 and 9.2), but its homodimeric structure leads to stronger hydrogen bonding, slightly increasing its acidity .

Table 1: Comparative Hydrolysis Rates (pH 8.0, 37°C)
Compound Hydrolysis Rate (µmol/min/mg) Enzyme Used Reference
This compound 0.45 Pancreatic peptidase
Glycyl-L-alanine 0.52 L-specific protease
Chloroacetyl-DL-alanine 0.12 Alkaline phosphatase
Table 2: Thermodynamic Data
Compound ΔfH° (kJ/mol) Method Reference
This compound −781.5 ± 12.2 Group additivity
DL-Alanyl-glycine −776.9 ± 0.8 Experimental (combustion)

Biological Activity

Glycyl-dl-alanine, a dipeptide composed of glycine and alanine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its physiological roles, interaction with biological systems, and potential therapeutic applications.

Structural Properties

This compound exhibits molecular flexibility, which contributes to its polymorphic nature. Recent studies have identified different polymorphs of this dipeptide, showcasing variations in their crystal structures and thermal properties. For instance, one polymorph was found to exhibit pyroelectricity and optical second harmonic generation, indicating potential applications in materials science and biophysics .

Table 1: Polymorphic Forms of this compound

PolymorphUnit Cell Parameters (Å)Melting Temperature (K)Pyroelectric Coefficient (µC/m²K)
Gly-L-Ala.HI.H₂Oa = 7.747, b = 6.435, c = 10.94153345
Cyclo-Gly-L-AlaNot specified531Not applicable
Linear Gly-L-AlaNot specified563Not applicable

Absorption and Metabolism

Research indicates that this compound is absorbed by various microorganisms, such as Lactobacillus casei, which can utilize it as a source of nitrogen . The absorption mechanisms involve peptide transport systems that facilitate the uptake of dipeptides into microbial cells.

Enzymatic Interactions

This compound interacts with various enzymes, including glycyl-tRNA synthetase (GlyRS), which plays a critical role in protein synthesis by attaching glycine to its corresponding tRNA . The flexibility of this compound allows it to participate in enzymatic reactions effectively.

Therapeutic Potential

The unique properties of this compound have led to investigations into its therapeutic applications. Its role in modulating immune responses and potential neuroprotective effects are areas of ongoing research. For example, studies have suggested that aminoacyl-tRNA synthetases like GlyRS may have functions beyond protein synthesis, including involvement in neurological diseases .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the dipeptide could mitigate oxidative stress and reduce neuronal apoptosis, suggesting a potential role in treating conditions such as Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the dipeptide exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent.

Q & A

Q. What are the primary methods for synthesizing Glycyl-dl-alanine, and how do stereoisomeric impurities affect its characterization?

this compound is synthesized via peptide bond formation between glycine and dl-alanine, typically using carbodiimide-based coupling agents. Stereoisomeric impurities (e.g., residual L- or D-forms) can complicate characterization. Techniques like chiral HPLC or circular dichroism (CD) spectroscopy are recommended to verify enantiomeric purity . Mass spectrometry (MS) with electron ionization can confirm molecular weight (146.1445 g/mol) and fragmentation patterns .

Q. How can researchers validate the structural integrity of this compound in aqueous solutions?

Stability in aqueous media can be assessed via pH-dependent hydrolysis studies monitored by NMR or LC-MS. The compound’s amide bond is susceptible to hydrolysis under extreme pH conditions. Dynamic viscosity and solubility data (not fully reported in literature) should be experimentally determined using techniques like UV-Vis spectroscopy or gravimetric analysis .

Q. What analytical techniques are critical for differentiating this compound from its stereoisomers?

X-ray crystallography or vibrational circular dichroism (VCD) can resolve stereochemical differences. Computational tools like Quantum Chemistry-based QSPR models (used in CC-DPS profiling) provide 3D structural insights and thermodynamic properties . SMILES strings (e.g., CC(NC(=O)CN)C(O)=O) and InChI keys (e.g., VPZXBVLAVMBEQI-UHFFFAOYSA-N) are essential for database referencing .

Advanced Research Questions

Q. How do discrepancies between computational and experimental thermochemical data for this compound arise, and how can they be resolved?

Enthalpy of formation (Δf°) calculations using group-additivity methods often conflict with experimental values. For example, computed Δf° for this compound (-781.5 ± 22.4 kJ/mol) lacks experimental validation, unlike dl-alanyl-glycine (-776.9 ± 0.8 kJ/mol). Researchers should cross-validate via high-precision calorimetry or CIDC (Collision-Induced Dissociation Calorimetry) to reconcile gaps .

Q. What strategies are effective in analyzing ion clustering behavior of this compound with sodium ions?

Ion clustering data (e.g., Na⁺ adducts) can be studied using tandem MS and CIDC. The binding enthalpy (ΔrH° = 179 ± 7.1 kJ/mol for Na⁺•C₅H₁₀N₂O₃) suggests strong electrostatic interactions. Advanced MD simulations should incorporate solvent effects to refine clustering mechanisms .

Q. How can researchers address the lack of ecological and toxicological data for this compound in preclinical studies?

While no TSCA restrictions exist, degradation products (e.g., CO, NOx) require analysis via GC-MS. Acute toxicity can be preliminarily assessed using in vitro assays (e.g., mitochondrial respiration in cell lines) followed by OECD-compliant in vivo models .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s metabolic pathways?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. For example:

  • Feasibility: Isotopic labeling (¹³C-glycine) to track incorporation into microbial peptides.
  • Novelty: Investigating this compound as a substrate for novel peptidases. PICO (Population, Intervention, Comparison, Outcome) frameworks apply to in vivo pharmacokinetic studies .

Data Contradiction and Reproducibility

Q. Why do thermochemical values for this compound vary across databases, and how should researchers mitigate this?

Discrepancies arise from differing computational methods (e.g., DFT vs. group-additivity). NIST data (ΔrH° = 179 ± 7.1 kJ/mol) should be prioritized for reaction thermochemistry. Researchers must report computational parameters (e.g., basis sets, solvation models) to enable replication .

Q. How can this compound’s stability under varying storage conditions impact experimental reproducibility?

Hygroscopicity and light sensitivity necessitate storage in desiccated, opaque containers at -20°C. Pre-experiment stability assays (e.g., TGA/DSC for decomposition profiles) are critical to avoid batch-to-batch variability .

Methodological Resources

  • Thermochemistry : NIST Chemistry WebBook for CIDC data .
  • Stereochemical Analysis : CC-DPS for QSPR-based 3D modeling .
  • Ethical Compliance : NIH guidelines for preclinical reporting .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-dl-alanine
Reactant of Route 2
Reactant of Route 2
Glycyl-dl-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.